molecular formula C19H32N10O4 B1331079 H-Gly-His-Arg-Pro-NH2 CAS No. 209623-54-1

H-Gly-His-Arg-Pro-NH2

Cat. No.: B1331079
CAS No.: 209623-54-1
M. Wt: 464.5 g/mol
InChI Key: FFSSGCULYCDLRM-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-His-Arg-Pro-NH2 is a complex organic molecule It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxamide groups

Scientific Research Applications

H-Gly-His-Arg-Pro-NH2: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-His-Arg-Pro-NH2 typically involves multiple steps. The process begins with the protection of the amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

H-Gly-His-Arg-Pro-NH2: can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the carboxamide group may produce primary amines.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
  • (2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of H-Gly-His-Arg-Pro-NH2 lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSGCULYCDLRM-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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